molecular formula C20H13Cl2N3O4 B3893445 2-Chloro-N-[4-(3-chlorobenzamido)phenyl]-5-nitrobenzamide

2-Chloro-N-[4-(3-chlorobenzamido)phenyl]-5-nitrobenzamide

Cat. No.: B3893445
M. Wt: 430.2 g/mol
InChI Key: NUTXGLGGNZNLFH-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(3-chlorobenzamido)phenyl]-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, nitro, and amido functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(3-chlorobenzamido)phenyl]-5-nitrobenzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-amino-3-chloronitrobenzene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and nitro groups on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amido group can be oxidized to a nitroso group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Various substituted benzamides.

    Reduction: 2-Chloro-N-[4-(3-chlorobenzamido)phenyl]-5-aminobenzamide.

    Oxidation: 2-Chloro-N-[4-(3-chlorobenzamido)phenyl]-5-nitrosobenzamide.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-[4-(3-chlorobenzamido)phenyl]-5-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of chloro and nitro substituents on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(3-chlorobenzamido)phenyl]-5-nitrobenzamide depends on its specific application. In medicinal chemistry, its activity may involve the inhibition of specific enzymes or receptors. The chloro and nitro groups can interact with the active sites of target proteins, leading to the modulation of their activity. The amido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[4-(3-chlorobenzamido)phenyl]-4-nitrobenzamide
  • 2-Chloro-N-[4-(2-chlorobenzamido)phenyl]-5-nitrobenzamide
  • 3-Chloro-N-[4-(3-chlorobenzamido)phenyl]-5-nitrobenzamide

Uniqueness

2-Chloro-N-[4-(3-chlorobenzamido)phenyl]-5-nitrobenzamide is unique due to the specific positioning of its functional groups. The presence of both chloro and nitro groups on the benzene ring provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[4-[(3-chlorobenzoyl)amino]phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O4/c21-13-3-1-2-12(10-13)19(26)23-14-4-6-15(7-5-14)24-20(27)17-11-16(25(28)29)8-9-18(17)22/h1-11H,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTXGLGGNZNLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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